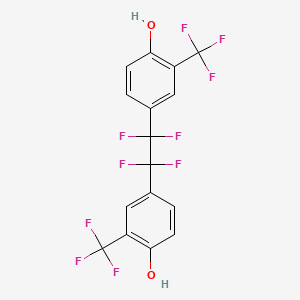
1,2-Bis-(4-hydroxy-3-trifluoromethylphenyl)-1,1,2,2-tetrafluoroethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis-(4-hydroxy-3-trifluoromethylphenyl)-1,1,2,2-tetrafluoroethane is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms and hydroxyl groups makes it a compound of interest in various scientific fields, including chemistry, biology, and materials science. The trifluoromethyl groups contribute to its stability and reactivity, making it a valuable compound for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis-(4-hydroxy-3-trifluoromethylphenyl)-1,1,2,2-tetrafluoroethane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxy-3-trifluoromethylbenzaldehyde and tetrafluoroethylene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common catalysts include Lewis acids or transition metal complexes.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound.
化学反应分析
Types of Reactions
1,2-Bis-(4-hydroxy-3-trifluoromethylphenyl)-1,1,2,2-tetrafluoroethane undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
科学研究应用
1,2-Bis-(4-hydroxy-3-trifluoromethylphenyl)-1,1,2,2-tetrafluoroethane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein modifications.
Medicine: It is investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: The compound is used in the development of advanced materials, such as coatings and adhesives, due to its stability and reactivity.
作用机制
The mechanism of action of 1,2-Bis-(4-hydroxy-3-trifluoromethylphenyl)-1,1,2,2-tetrafluoroethane involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The trifluoromethyl groups enhance the compound’s ability to penetrate biological membranes, making it effective in various biological applications. The hydroxyl groups allow for the formation of hydrogen bonds with proteins and enzymes, influencing their activity and function.
相似化合物的比较
Similar Compounds
1,2-Bis-(4-hydroxyphenyl)-1,1,2,2-tetrafluoroethane: Lacks the trifluoromethyl groups, resulting in different chemical properties and reactivity.
1,2-Bis-(4-hydroxy-3-methylphenyl)-1,1,2,2-tetrafluoroethane: Contains methyl groups instead of trifluoromethyl groups, affecting its stability and interactions.
Uniqueness
1,2-Bis-(4-hydroxy-3-trifluoromethylphenyl)-1,1,2,2-tetrafluoroethane is unique due to the presence of trifluoromethyl groups, which enhance its stability, reactivity, and ability to interact with biological molecules. This makes it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
4-[1,1,2,2-tetrafluoro-2-[4-hydroxy-3-(trifluoromethyl)phenyl]ethyl]-2-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F10O2/c17-13(18,7-1-3-11(27)9(5-7)15(21,22)23)14(19,20)8-2-4-12(28)10(6-8)16(24,25)26/h1-6,27-28H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESBIIQOQXLQTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(C2=CC(=C(C=C2)O)C(F)(F)F)(F)F)(F)F)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Boc-4-(hydroxymethyl)-4-[(benzyloxy)methyl]piperidine](/img/structure/B6328705.png)
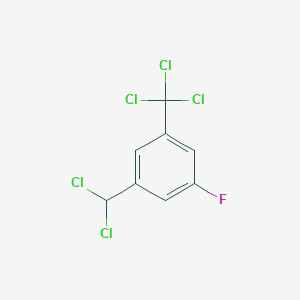
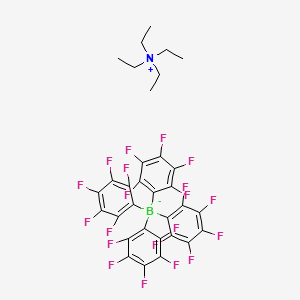
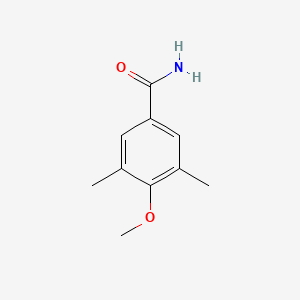
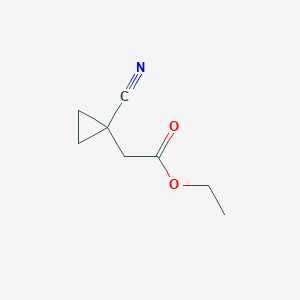
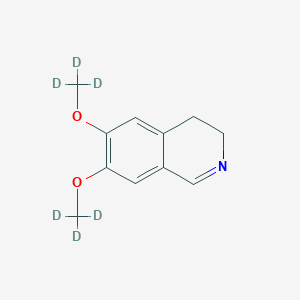
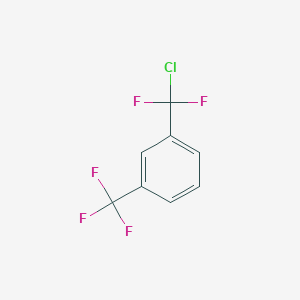
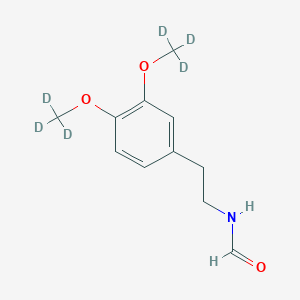
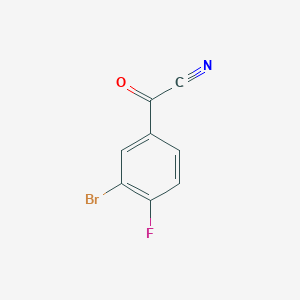
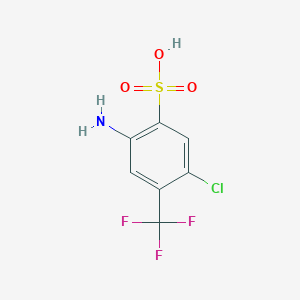
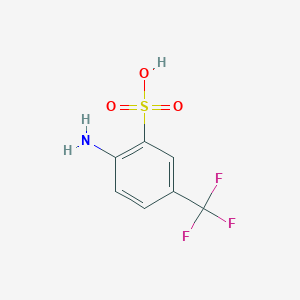
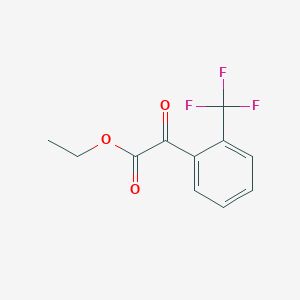
![4-(4-Ethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6328793.png)
![4-(2-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6328800.png)
